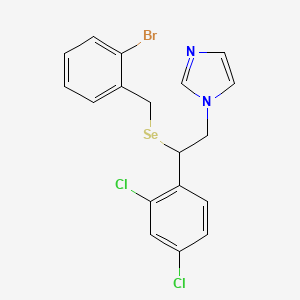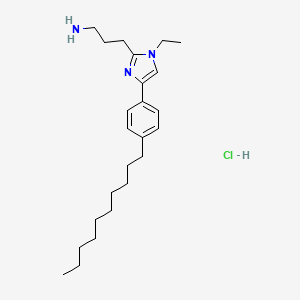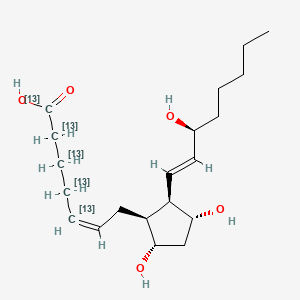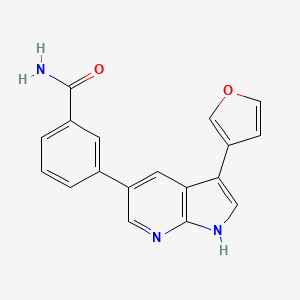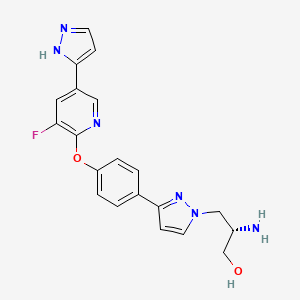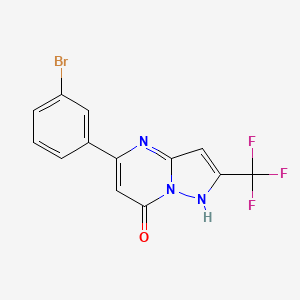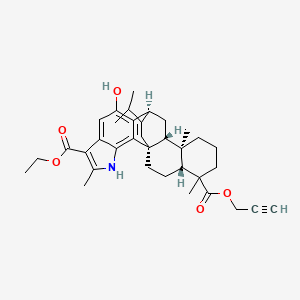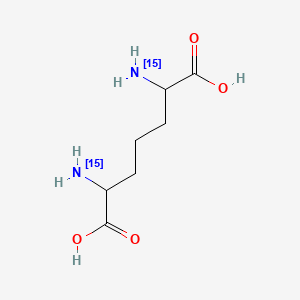
2,6-bis(15N)(azanyl)heptanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-bis(15N)(azanyl)heptanedioic acid, also known as 2,6-diaminopimelic acid-[13C7,15N2], is a compound of significant interest in various scientific fields. It is a derivative of heptanedioic acid, characterized by the presence of two amino groups at the 2 and 6 positions, and isotopic labeling with nitrogen-15. This compound is often used as an internal standard in metabolic research and has applications in organic chemistry, environmental studies, and clinical diagnostics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(15N)(azanyl)heptanedioic acid typically involves the isotopic labeling of 2,6-diaminopimelic acid. The process includes the incorporation of nitrogen-15 into the amino groups. This can be achieved through various synthetic routes, including the use of labeled precursors in the reaction. The reaction conditions often require careful control of temperature, pH, and the presence of catalysts to ensure the incorporation of the isotopic label.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of specialized equipment to handle isotopic materials and ensure the consistent incorporation of nitrogen-15. Quality control measures are implemented to verify the isotopic purity and chemical composition of the final product.
化学反应分析
Types of Reactions
2,6-bis(15N)(azanyl)heptanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino groups to other functional groups.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学研究应用
2,6-bis(15N)(azanyl)heptanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for the identification and quantification of compounds.
Biology: Employed in metabolic studies to trace nitrogen pathways and understand amino acid metabolism.
Medicine: Utilized in clinical diagnostics for the detection of metabolic disorders and as a marker in various diagnostic assays.
Industry: Applied in the synthesis of labeled polymers and other materials for research and development purposes.
作用机制
The mechanism of action of 2,6-bis(15N)(azanyl)heptanedioic acid involves its incorporation into metabolic pathways where it acts as a tracer. The nitrogen-15 label allows researchers to track the movement and transformation of nitrogen within biological systems. This compound targets specific enzymes and pathways involved in amino acid metabolism, providing insights into metabolic processes and potential therapeutic targets.
相似化合物的比较
Similar Compounds
2,6-Diaminopimelic acid: The unlabeled version of the compound, used in similar applications but without the isotopic tracing capabilities.
Heptanedioic acid: A related compound with similar structural features but lacking the amino groups and isotopic labels.
Uniqueness
2,6-bis(15N)(azanyl)heptanedioic acid is unique due to its isotopic labeling, which provides distinct advantages in tracing and studying metabolic pathways. The presence of nitrogen-15 allows for precise tracking and quantification in various research applications, making it a valuable tool in scientific investigations.
属性
分子式 |
C7H14N2O4 |
|---|---|
分子量 |
192.18 g/mol |
IUPAC 名称 |
2,6-bis(15N)(azanyl)heptanedioic acid |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i8+1,9+1 |
InChI 键 |
GMKMEZVLHJARHF-IOOOXAEESA-N |
手性 SMILES |
C(CC(C(=O)O)[15NH2])CC(C(=O)O)[15NH2] |
规范 SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


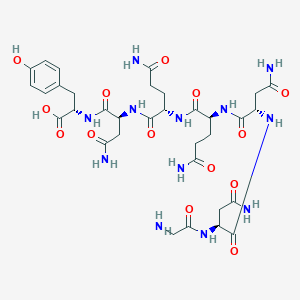
![[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12385154.png)
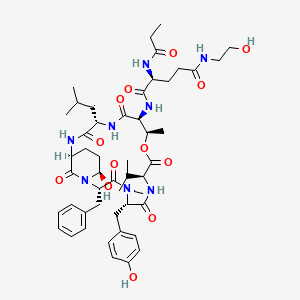

![6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;bromide](/img/structure/B12385168.png)
![(1'S,3'R,3aS,7R,7'R,8aS,9'S,10'S)-12'-acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione](/img/structure/B12385175.png)
